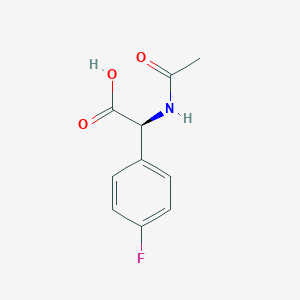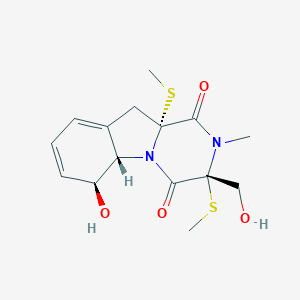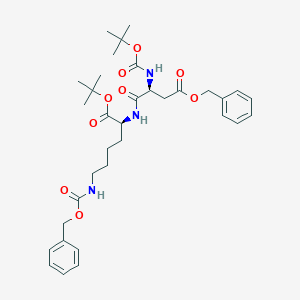
Reversin 121
Overview
Description
Reversin 121 is a hydrophobic peptide chemosensitizer that can reverse P-glycoprotein-mediated multidrug resistance.
Mechanism of Action
Target of Action
Reversin 121 primarily targets P-glycoprotein 1 (P-gp) . P-gp is a plasma membrane protein encoded by the multidrug resistance (MDR) genes and is well-conserved in nature . It acts as a transmembrane pump that removes drugs from the cytoplasm .
Mode of Action
This compound is a hydrophobic peptide chemosensitizer that can reverse P-glycoprotein-mediated multidrug resistance . It binds to the P-glycoprotein multidrug transporter (MDR1) with a Kd value of 77 nM . The compound modulates P-glycoprotein ATPase activity in membranes expressing recombinant MDR1, plasma membrane vesicles from multidrug-resistant cells, and reconstituted proteoliposomes .
Biochemical Pathways
This compound affects the biochemical pathways involving P-glycoprotein. P-gp acts as a transmembrane pump that removes drugs from the cytoplasm . ATP hydrolysis provides the energy for active drug transport, which can occur against steep concentration gradients .
Result of Action
This compound increases the ATPase activity of MDR1 . It reverses P-glycoprotein-mediated multidrug resistance, making it useful in cancer research . In MDR1-expressing intact cells, this compound has effects similar to those of known drug resistance reversing agents, such as verapamil or cyclosporin A .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of other drugs and the cellular environment. For instance, in the presence of other chemosensitizers, this compound can be more effective than cyclosporin A at blocking colchicine transport . Furthermore, this compound has little effect on non-MDR1 expressing tumor or normal cells .
Biochemical Analysis
Biochemical Properties
Reversin 121 interacts with P-glycoprotein, a plasma membrane protein encoded by the multidrug resistance (MDR) genes . P-gp acts as a transmembrane pump that removes drugs from the cytoplasm . This compound binds to purified P-glycoprotein with high affinity and modulates its ATPase activity .
Cellular Effects
This compound has been shown to reverse P-glycoprotein-mediated multidrug resistance in cancer cells . In vitro, this compound has been observed to reverse the resistance against paclitaxel in paclitaxel-resistant cells . It also reduces the proportions of multidrug resistance-positive tumor cells in Panc1 cells .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to P-glycoprotein and modulating its ATPase activity . This interaction influences the function of P-gp, which acts as a transmembrane pump that removes drugs from the cytoplasm .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. It has been shown to reverse P-glycoprotein-mediated multidrug resistance with little toxic side effects .
Dosage Effects in Animal Models
In animal models, this compound has been shown to decrease tumor size and prevalence of metastases in an orthotopic pancreatic carcinoma mouse model . The effects of this compound vary with different dosages .
Metabolic Pathways
The metabolic pathways involving this compound are primarily related to its interaction with P-glycoprotein . P-gp is an ATP-dependent efflux pump, and ATP hydrolysis provides the energy for active drug transport .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with P-glycoprotein . P-gp acts as a transmembrane pump that removes drugs from the cytoplasm .
Subcellular Localization
The subcellular localization of this compound is primarily associated with P-glycoprotein, which is a plasma membrane protein . The interaction between this compound and P-gp influences the localization and accumulation of this compound within the cell .
Properties
IUPAC Name |
tert-butyl (2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoyl]amino]-6-(phenylmethoxycarbonylamino)hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H47N3O9/c1-33(2,3)45-30(40)26(19-13-14-20-35-31(41)44-23-25-17-11-8-12-18-25)36-29(39)27(37-32(42)46-34(4,5)6)21-28(38)43-22-24-15-9-7-10-16-24/h7-12,15-18,26-27H,13-14,19-23H2,1-6H3,(H,35,41)(H,36,39)(H,37,42)/t26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNKEDMVAQBLLN-SVBPBHIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCCNC(=O)OCC1=CC=CC=C1)NC(=O)C(CC(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCCCNC(=O)OCC1=CC=CC=C1)NC(=O)[C@H](CC(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H47N3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174630-04-7 | |
| Record name | Reversin 121 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14072 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Reversin 121 and how does it interact with it?
A1: this compound is a high-affinity peptide that specifically targets P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1) [, , , , ]. While its exact binding site is not fully elucidated, studies suggest it interacts differently than conventional P-gp substrates, indicating a potential allosteric binding mode []. By binding to P-gp, this compound inhibits its drug efflux activity, thus increasing the intracellular accumulation of chemotherapeutic agents [, , ].
Q2: How does this compound impact multidrug resistance in cancer cells?
A2: this compound effectively reverses multidrug resistance (MDR) in cancer cells, a major obstacle in cancer treatment [, ]. This resistance often arises from the overexpression of drug efflux transporters like P-gp, MRP1, and MRP3 []. Research demonstrates that this compound significantly reduces the proportion of tumor cells expressing these transporters, thereby increasing the efficacy of chemotherapeutic agents [, ].
Q3: Beyond cancer, are there other potential applications for this compound?
A3: Interestingly, this compound has shown potential in modulating bioluminescence imaging (BLI) intensity []. Research indicates that ABC transporters, particularly ABCG2 and to some extent ABCB1, can affect the intracellular delivery of luciferase substrates like D-luciferin and coelenterazine, thus influencing BLI signal intensity []. this compound, by inhibiting ABCB1, significantly increased BLI intensity in cells expressing Renilla luciferase, highlighting its potential as a tool in optimizing BLI-based assays and potentially enhancing the sensitivity of this imaging technique [].
Q4: What is the structural characterization of this compound?
A4: this compound, chemically known as N(α)-Boc-l-Asp(OBn)-l-Lys(Z)-OtBu, is a dipeptide composed of L-Aspartic acid and L-Lysine with protecting groups []. While specific spectroscopic data isn't provided in the provided research, its structure suggests potential analysis through methods like NMR and mass spectrometry.
Q5: Has any research explored modifying this compound's structure to enhance its activity?
A5: Yes, researchers have investigated structure-activity relationships (SAR) by modifying this compound's structure []. Notably, replacing the aspartyl residue with trans-4-hydroxy-l-proline and reducing the carbonyl group of the peptidyl bond yielded compounds with 2- to 7-fold greater potency in inhibiting P-gp compared to the original this compound molecule []. These modifications highlight the potential for developing more potent and selective P-gp inhibitors based on the this compound scaffold.
Q6: Are there any known resistance mechanisms to this compound?
A6: While this compound effectively reverses MDR mediated by P-gp, research indicates that its activity can be limited by other resistance mechanisms. Specifically, mutations in the PSMB5 gene, which encodes a subunit of the proteasome, have been shown to confer cross-resistance to this compound, albeit less pronounced than with other proteasome inhibitors like bortezomib [].
Q7: Can you elaborate on the potential limitations of this compound related to drug delivery?
A7: Studies show that this compound can be a substrate for P-gp itself, potentially limiting its ability to reach intracellular targets []. For instance, its efficacy in inhibiting the immunoproteasome in the brain is limited, likely due to its interaction with P-gp at the blood-brain barrier []. This highlights the need for strategies to improve its delivery, such as developing analogs with reduced P-gp affinity or exploring alternative drug delivery systems.
Q8: Have there been any studies on the stability and formulation of this compound?
A8: One study explored conjugating this compound to a water-soluble polymer, poly[N-(2-hydroxypropyl)methacrylamide] (P(HPMA)), via a pH-sensitive hydrazone bond []. This conjugation aimed to enhance its delivery and overcome MDR in doxorubicin-resistant P388 cells []. This approach signifies the potential for developing formulations that improve this compound's stability, solubility, and ultimately, its bioavailability.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






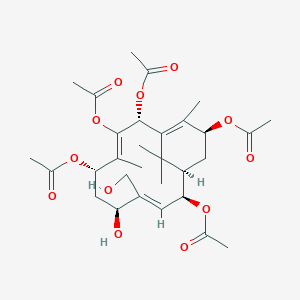
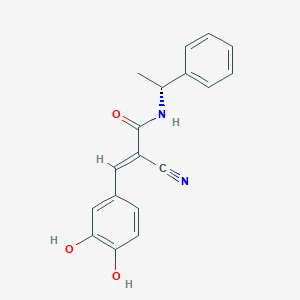


![2-[4-(4-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B161253.png)
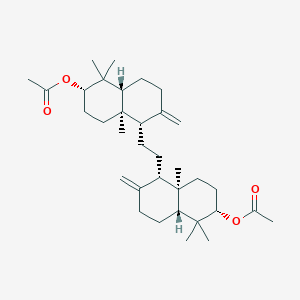
![2-(Pyrazin-2-yl)benzo[d]thiazole](/img/structure/B161255.png)
